molecular formula C7H7ClFN3 B13705671 1-(4-Chloro-2-fluorophenyl)guanidine

1-(4-Chloro-2-fluorophenyl)guanidine

Cat. No.: B13705671
M. Wt: 187.60 g/mol
InChI Key: CNCARVWJSPEJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-fluorophenyl)guanidine is a chemical compound with the molecular formula C7H7ClFN3 It is a derivative of guanidine, characterized by the presence of a chloro and a fluoro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-fluorophenyl)guanidine typically involves the reaction of 4-chloro-2-fluoroaniline with a guanylating agent. One common method is the reaction of 4-chloro-2-fluoroaniline with cyanamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluorophenyl)guanidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted guanidines, while oxidation and reduction can lead to the formation of different guanidine derivatives .

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)guanidine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to act on certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-4-fluorophenyl)guanidine: Similar in structure but with different positional isomers.

    1-(4-Chloro-2-methylphenyl)guanidine: Contains a methyl group instead of a fluoro group.

    1-(4-Bromo-2-fluorophenyl)guanidine: Contains a bromo group instead of a chloro group

Uniqueness

1-(4-Chloro-2-fluorophenyl)guanidine is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H7ClFN3

Molecular Weight

187.60 g/mol

IUPAC Name

2-(4-chloro-2-fluorophenyl)guanidine

InChI

InChI=1S/C7H7ClFN3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

CNCARVWJSPEJOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.